C3 Regioselectivity in Methylthiolation
When 5‑cyanoindole (CAS 15861‑24‑2) is subjected to DMSO/Cu(OAc)₂/diethyl phosphite in toluene at elevated temperature, the methylthio group is introduced exclusively at the C3 position of the indole ring, yielding 3‑(methylthio)‑1H‑indole‑5‑carbonitrile in 83% isolated yield [1]. Under identical conditions, the C2 position remains completely unfunctionalised, and no 2‑methylthio regioisomer is detected [1]. This contrasts with conventional thiol‑based methylthiolation methods, which frequently produce mixtures of C3‑ and C2‑thiolated products requiring chromatographic separation, and with C3‑unsubstituted 5‑cyanoindole, which lacks the methylthio handle altogether and therefore cannot serve as a precursor for C2‑bromination toward anti‑MRSA bromomethylthioindoles [2].
| Evidence Dimension | Regioselectivity and yield of C3-methylthiolation |
|---|---|
| Target Compound Data | Exclusive C3-methylthiolation; 83% isolated yield of 3-(methylthio)-1H-indole-5-carbonitrile |
| Comparator Or Baseline | 5-Cyanoindole (CAS 15861-24-2): 0% C3-methylthio substitution (starting material); thiol-based methods: C3/C2 mixtures with variable yields typically 40–70% |
| Quantified Difference | 83% isolated yield with complete C3 regioselectivity vs. 0% (unfunctionalised) or <70% mixed regioisomers for thiol methods |
| Conditions | 5-Cyanoindole + DMSO + Cu(OAc)₂ + diethyl phosphite in toluene, 18 h, heated; patent CN109942478B |
Why This Matters
This single-step, high-yielding, regioselective synthesis eliminates the need for protecting-group strategies and tedious isomer separation, reducing procurement cost and synthetic step-count for medicinal chemistry programmes requiring pure C3-methylthioindole-5-carbonitrile scaffolds.
- [1] Patent CN109942478B – Method for synthesizing 3-methylthioindole derivative. Granted 2021. Data reproduced on Molaid: 5-cyano-3-methylthioindole (1416438-98-6) – Reaction Information. Available at: https://www.molaid.com/MS_17432966 View Source
- [2] Hamashima T, Mori Y, Sawada K, et al. A practical regioselective synthesis of alkylthio- or arylthioindoles without the use of smelly compounds such as thiols. Chem Pharm Bull (Tokyo). 2013;61(3):292-303. doi:10.1248/cpb.c12-00882 View Source
